molecular formula C8H12N+ B14323929 2,6-Dimethylanilinium CAS No. 107556-92-3

2,6-Dimethylanilinium

Cat. No.: B14323929
CAS No.: 107556-92-3
M. Wt: 122.19 g/mol
InChI Key: UFFBMTHBGFGIHF-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylanilinium can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylaniline with cyclotriphosphoric acid in an alcoholic solution. This reaction produces this compound cyclotriphosphate monohydrate .

Industrial Production Methods

In industrial settings, this compound is often produced using a catalyst. The process involves immersing gamma-alumina as a carrier skeleton in magnesium nitrate and aluminum nitrate solutions to obtain a spinel-type catalyst .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylanilinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include butyllithium for lithiation and nitrating agents for nitration. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions include tetryl, a derivative with four nitro groups, and various aminophenol derivatives .

Scientific Research Applications

2,6-Dimethylanilinium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylanilinium involves redox cycling of intracellularly bound aminophenol/quinone imine structures to generate reactive oxygen species (ROS). This mechanism is likely responsible for its mutagenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylanilinium is unique due to its specific substitution pattern, which influences its reactivity and applications. Its role as a key starting material in the synthesis of various anesthetics and its involvement in redox cycling mechanisms set it apart from other similar compounds .

Properties

IUPAC Name

(2,6-dimethylphenyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFBMTHBGFGIHF-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40762711
Record name 2,6-Dimethylanilinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40762711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107556-92-3
Record name 2,6-Dimethylanilinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40762711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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